Cas no 898289-06-0 (1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole structure
898289-06-0 structure
Nome del prodotto:1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Numero CAS:898289-06-0
MF:C15H20BNO2
MW:257.135804176331
MDL:MFCD08690266
CID:719688
PubChem ID:18525785

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • 1H-Indole,1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
    • 1-METHYLINDOL-4-BORONIC ACID, PINACOL ESTER
    • 1-Methy-1H-indol-4-ylboronic acid pinacol ester
    • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)
    • 1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
    • 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, AldrichCPR
    • DB-078500
    • 898289-06-0
    • SCHEMBL2216834
    • CS-0138029
    • MFCD08690266
    • SB39701
    • DTXSID10594541
    • Z2050045918
    • (1-METHYL-1H-INDOL-4-YL)BORONIC ACID PINACOL ESTER
    • EN300-6739225
    • 1H-Indole, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • J-504938
    • AKOS016000327
    • CBEYYYCGOCYJIK-UHFFFAOYSA-N
    • FS-6016
    • MDL: MFCD08690266
    • Inchi: 1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-6-8-13-11(12)9-10-17(13)5/h6-10H,1-5H3
    • Chiave InChI: CBEYYYCGOCYJIK-UHFFFAOYSA-N
    • Sorrisi: O1C(C)(C)C(C)(C)OB1C1C2C=CN(C=2C=CC=1)C

Proprietà calcolate

  • Massa esatta: 257.15900
  • Massa monoisotopica: 257.1587090g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 1
  • Complessità: 342
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 23.4Ų

Proprietà sperimentali

  • Densità: 1.05
  • Punto di fusione: 94.5-96.5
  • Punto di ebollizione: 391.3°C at 760 mmHg
  • Punto di infiammabilità: 190.5°C
  • Indice di rifrazione: 1.533
  • PSA: 23.39000
  • LogP: 2.47750

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Informazioni sulla sicurezza

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
OR8699-1g
1-Methyl-1H-indole-4-boronic acid, pinacol ester
898289-06-0 97%
1g
£98.00 2025-02-20
Enamine
EN300-6739225-0.25g
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
898289-06-0 95%
0.25g
$48.0 2023-07-10
eNovation Chemicals LLC
D642041-5G
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
898289-06-0 97%
5g
$480 2024-07-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0638P-1g
1-Methy-1H-indol-4-ylboronic acid pinacol ester
898289-06-0 96%
1g
¥830.67 2025-01-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5012-10G
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
898289-06-0 97%
10g
¥ 5,940.00 2023-04-13
eNovation Chemicals LLC
Y1000760-5g
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
898289-06-0 95%
5g
$550 2024-08-02
TRC
M343708-100mg
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
898289-06-0
100mg
$ 95.00 2022-06-03
abcr
AB467368-1 g
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole; min. 95%
898289-06-0
1g
€307.30 2023-04-21
Apollo Scientific
OR8699-50mg
1-Methyl-1H-indole-4-boronic acid, pinacol ester
898289-06-0 97%
50mg
£15.00 2025-02-20
Enamine
EN300-6739225-5.0g
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
898289-06-0 95%
5.0g
$386.0 2023-07-10

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 80 °C
Riferimento
Heterocyclic Chromophore Amphiphiles and their Supramolecular Polymerization
Djordjevic, Luka; Sai, Hiroaki ; Yang, Yang ; Sather, Nicholas A. ; Palmer, Liam C. ; et al, Angewandte Chemie, 2023, 62(17),

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane ,  Tripotassium phosphate Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Toluene ;  15 h, 120 °C
Riferimento
Cine substitution of arenes using the aryl carbamate as a removable directing group
Mesganaw, Tehetena; Fine Nathel, Noah F.; Garg, Neil K., Organic Letters, 2012, 14(11), 2918-2921

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Palladium diacetate ,  2-(Dicyclohexylphosphino)biphenyl Solvents: 1,4-Dioxane ;  rt; 30 min, rt
1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ;  rt; 2 - 8 h, 80 °C
Riferimento
Convenient synthesis of 1H-indol-1-yl boronates via palladium(0)-catalyzed borylation of bromo-1H-indoles with 'pinacolborane'
Stadlwieser, Josef F.; Dambaur, Markus E., Helvetica Chimica Acta, 2006, 89(5), 936-946

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 min, 0 °C → rt
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Riferimento
Catalytic (3 + 2) annulation of donor-acceptor aminocyclopropane monoesters and indoles
Pirenne, Vincent; Robert, Emma G. L.; Waser, Jerome, Chemical Science, 2021, 12(25), 8706-8712

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  1,3-Dihydro-4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Toluene ;  5 min, rt
1.2 Solvents: Toluene ;  rt; 15 h, 130 °C
Riferimento
Rhodium-catalyzed borylation of aryl 2-pyridyl ethers through cleavage of the carbon-oxygen bond: borylative removal of the directing group
Kinuta, Hirotaka; Tobisu, Mamoru; Chatani, Naoto, Journal of the American Chemical Society, 2015, 137(4), 1593-1600

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 min, 0 °C; 1 h, rt; rt → 0 °C
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Riferimento
Iron-iodine co-catalysis towards tandem C-N/C-C bond formation: one-pot regioselective synthesis of 2-amino-3-alkylindoles
Zhang, Yingying; Huang, Yating; Yu, Kewei; Zhang, Xiaoxiang; Yu, Wenhua; et al, Organic Chemistry Frontiers, 2022, 9(22), 6165-6171

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: 1,4-Dioxane ;  24 h, 60 °C
Riferimento
Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation
Liu, Xiaojie; Xu, Biping; Su, Weiping, ACS Catalysis, 2022, 12(15), 8904-8910

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 min, 0 °C; 1 h, rt; rt → 0 °C
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Copper-iodine co-catalyzed C-H aminoalkenylation of indoles via temperature-controlled selectivity switch: facile synthesis of 2-azolyl-3-alkenylindoles
Zhang, Xiaoxiang; Yu, Wenhua; Nie, Yiyu; Zhang, Yingying; Gu, Xiaoting; et al, Organic Chemistry Frontiers, 2022, 9(14), 3794-3799

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:898289-06-0)1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
A861048
Purezza:99%/99%/99%
Quantità:10g/5g/1g
Prezzo ($):531.0/442.0/273.0